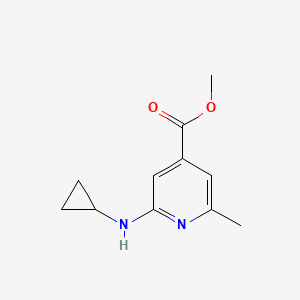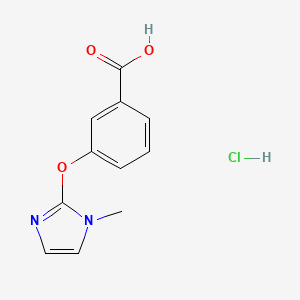
Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified as a potential therapeutic agent for cancer treatment due to its ability to selectively target cancer cells that have abnormal ribosome biogenesis.
Mecanismo De Acción
Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate works by inhibiting the transcription of ribosomal RNA (rRNA) by RNA polymerase I. This leads to a decrease in the production of ribosomes, which are essential for protein synthesis and cell growth. Cancer cells have a higher demand for ribosomes than normal cells, and therefore, they are more sensitive to the effects of Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate.
Biochemical and Physiological Effects:
Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate has been found to induce DNA damage and activate the p53 pathway in cancer cells. This leads to cell cycle arrest and apoptosis, which are mechanisms that cancer cells use to prevent the growth of abnormal cells. Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate has also been found to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate is its selectivity for cancer cells with abnormal ribosome biogenesis. This makes it a promising therapeutic agent for cancer treatment. However, Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate has also been found to have off-target effects on other cellular processes, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate. One area of research is the development of combination therapies that can enhance the efficacy of Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate in cancer treatment. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate. Finally, there is a need for further studies on the safety and toxicity of Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate in preclinical and clinical settings.
Conclusion:
In conclusion, Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate is a promising therapeutic agent for cancer treatment due to its ability to selectively target cancer cells with abnormal ribosome biogenesis. Its mechanism of action involves the inhibition of RNA polymerase I transcription, which leads to a decrease in ribosome production and cancer cell growth. Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate has been found to have several biochemical and physiological effects on cancer cells, including DNA damage, cell cycle arrest, and apoptosis. While there are limitations to its use in certain experimental settings, there are several future directions for research on Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate that can enhance its efficacy in cancer treatment.
Métodos De Síntesis
Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-chloro-6-methylpyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclopropylamine to form the cyclopropylamide intermediate. Finally, the intermediate is reacted with methyl iodide to form Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells that have abnormal ribosome biogenesis, which is a common characteristic of many types of cancer. Methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate has been found to be effective in inhibiting the growth of a wide range of cancer cell lines, including breast, prostate, and colon cancer cells.
Propiedades
IUPAC Name |
methyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-7-5-8(11(14)15-2)6-10(12-7)13-9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZDDRWRMFRVIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)NC2CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-prop-2-enylbenzamide](/img/structure/B2955778.png)
![1-[(4-Methylphenyl)methyl]-5-oxo-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2955779.png)
![2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2955780.png)
![N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methylbutyl)oxamide](/img/structure/B2955782.png)




![6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2955792.png)
![N-(cyclohexylmethyl)-1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2955793.png)
![4-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2955794.png)
![3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2955795.png)
